(S)-PFI-2 (hydrochloride) is a chemical compound identified by the CAS number 1627607-88-8, with the empirical formula C23H25F4N3O3S·HCl and a molecular weight of 535.98 g/mol. It is primarily recognized as a negative control for its enantiomer, (R)-PFI-2, which is a potent inhibitor of the lysine methyltransferase SETD7. The compound's structure includes a sulfonamide moiety and several fluorinated aromatic rings, contributing to its biochemical properties and interactions.
(S)-PFI-2 (hydrochloride) is synthesized from commercially available starting materials through various organic chemistry methods. It belongs to the class of small molecule inhibitors targeting lysine methyltransferases, specifically SETD7. This classification is crucial for its application in biochemical research and potential therapeutic uses.
The synthesis of (S)-PFI-2 (hydrochloride) involves several key steps:
The reaction conditions typically include controlled temperatures, specific catalysts, and organic solvents to optimize yield and purity. Industrial production follows similar synthetic routes but emphasizes scalability and cost-effectiveness through automated systems and stringent quality control measures .
The molecular structure of (S)-PFI-2 (hydrochloride) can be represented as follows:
Data regarding its molecular geometry and electronic properties can be obtained through computational chemistry methods, which provide insights into its binding affinity and interaction mechanisms with target enzymes .
(S)-PFI-2 (hydrochloride) can undergo several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and nucleophiles such as ammonia .
The primary target for (S)-PFI-2 (hydrochloride) is SETD7, a lysine methyltransferase involved in various cellular processes such as transcriptional regulation and DNA repair.
Pharmacokinetically, it demonstrates good water solubility at concentrations up to 2 mg/ml, facilitating its use in biological assays.
(S)-PFI-2 (hydrochloride) serves as an essential tool in scientific research:
(S)-PFI-2 hydrochloride is the biologically inactive enantiomer of the potent SET domain containing lysine methyltransferase 7 (SETD7/KMT7) inhibitor (R)-PFI-2. This compound serves as a critical negative control in chemical biology studies investigating SETD7 function. The hydrochloride salt formulation enhances solubility for in vitro applications, typically dissolved in DMSO at concentrations up to 46.7 mg/mL (87.04 mM) [9]. As a selective tool compound, (S)-PFI-2 enables researchers to distinguish target-specific effects from off-target interactions in epigenetic studies, particularly given its minimal inhibition of SETD7 at concentrations where its enantiomer shows potent activity [2] [5].
Table 1: Fundamental Properties of (S)-PFI-2 Hydrochloride
Property | Value | Description |
---|---|---|
IUPAC Name | (S)-8-fluoro-N-(1-oxo-1-(pyrrolidin-1-yl)-3-(3-(trifluoromethyl)phenyl)propan-2-yl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide hydrochloride | Systematic chemical nomenclature |
Molecular Formula | C₂₃H₂₆ClF₄N₃O₃S | Elemental composition |
Molecular Weight | 535.98 g/mol | Mass of one molecule |
CAS Number (HCl) | 1627607-87-7 | Unique chemical identifier |
Purity Specifications | >98% | Typical quality for research use |
Solubility Profile | Soluble in DMSO; limited solubility in water (5.56 mg/mL) | Solvent compatibility [9] |
Primary Biological Role | Negative control for (R)-PFI-2 | SETD7 inhibition validation [5] |
Lysine methyltransferases (KMTs) constitute a major class of epigenetic regulators that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) cofactor to specific lysine residues on histone proteins. These enzymes establish methylation marks (mono-, di-, or trimethylation) that govern chromatin accessibility and gene expression patterns. The human genome encodes over 60 KMTs, classified into two structural categories: SET domain-containing enzymes (e.g., SETD7, EZH2, MLL family) and non-SET domain enzymes (e.g., DOT1L) [10]. These enzymes exhibit remarkable substrate specificity, targeting distinct lysine positions:
KMTs function within multi-subunit complexes that determine their genomic targeting and catalytic output. For instance, SET1 family enzymes (SETD1A/B) require WRAD complex subunits (WDR5, RbBP5, ASH2L, DPY30) for full activity, while SETD7 operates primarily as a monomeric enzyme [7]. Dysregulation of KMT activity contributes to diverse pathologies, including cancer, developmental disorders, and metabolic diseases, making them attractive therapeutic targets [8] [10].
SETD7 (also known as SET7/9 or KMT7) is an unusual lysine methyltransferase with both histone and non-histone substrates. Unlike many KMTs that function within large complexes, SETD7 operates predominantly as a monomeric enzyme. Its catalytic mechanism involves a conserved tyrosine residue (Tyr-335) that acts as a general base for deprotonating the target lysine ε-amino group prior to methyl transfer from the SAM cofactor [6]. Key functional characteristics include:
Table 2: Biological Functions of SETD7-Mediated Methylation
Substrate Category | Representative Substrates | Functional Consequences | Pathway Association |
---|---|---|---|
Histone | H3K4 | Establishes H3K4me1 mark at enhancers | Transcriptional activation [3] |
Transcription Factors | p53 (K372) | Stabilizes p53, enhances pro-apoptotic activity | DNA damage response [5] |
NF-κB p65 (K218/221) | Modulates inflammatory gene expression | Inflammation [5] | |
Signaling Proteins | YAP (K494) | Regulates Hippo pathway signaling | Cell growth/organ size [5] [9] |
Epigenetic Regulators | DNMT1 (K142) | Brain-specific regulation of DNA methylation | Genomic imprinting [5] |
The functional significance of SETD7 extends to diverse physiological processes. In murine models, genetic deletion of Setd7 attenuates renal fibrosis progression by reducing extracellular matrix accumulation and suppressing M2 macrophage polarization [1]. SETD7 also regulates neuropathic pain through modulation of spinal microgliosis and inflammatory gene expression, with pharmacological inhibition showing sex-specific effects in rat models [9]. These diverse functions highlight the importance of specific chemical probes like (R)/(S)-PFI-2 enantiomers for dissecting SETD7 biology.
The discovery of (R)-PFI-2 and its enantiomer (S)-PFI-2 hydrochloride represents a milestone in developing stereochemically defined probes for epigenetic targets. These compounds exemplify how chiral centers dramatically influence biological activity through three-dimensional target interactions:
Potency differential: (R)-PFI-2 inhibits SETD7 with IC₅₀ = 2.0 nM, while (S)-PFI-2 shows dramatically reduced activity (IC₅₀ = 1.0 µM), representing a 500-fold enantiomeric selectivity [5] [9]
Molecular basis of discrimination: X-ray crystallography reveals that (R)-PFI-2 occupies the substrate peptide-binding groove of SETD7, extending into the catalytic lysine-binding channel. The (S)-enantiomer cannot maintain key interactions due to stereochemical inversion at the chiral center [5]
Table 3: Comparative Activity of PFI-2 Enantiomers
Parameter | (R)-PFI-2 | (S)-PFI-2 Hydrochloride | Experimental Context |
---|---|---|---|
SETD7 Inhibition (IC₅₀) | 2.0 ± 0.2 nM | 1.0 ± 0.1 µM | In vitro enzyme assay [5] |
Binding Affinity (Kᵢ) | 0.33 ± 0.04 nM | Not applicable (weak binder) | ITC measurement [9] |
Selectivity Ratio | >1,000-fold vs. other MTs | Comparable inactive profile | 18-methyltransferase panel [5] |
Cellular Activity | Alters YAP localization at 5 µM | No effect at ≤10 µM | MCF7 cells [5] |
Structural Binding | Occupies catalytic lysine channel | Incompatible binding geometry | X-ray crystallography [5] |
The enantiomeric pair enables sophisticated chemoproteomic applications. Biotinylated derivatives of (R)-PFI-2 demonstrate dose-dependent competition with endogenous SETD7 binding in MCF7 cells pretreated with (R)- but not (S)-PFI-2 [5]. This differential binding confirms target engagement specificity. In murine embryonic fibroblasts, (R)-PFI-2 treatment phenocopies Setd7 deficiency in Hippo pathway regulation, where it modulates YAP/TAZ nuclear localization and target gene expression – effects completely absent with the (S)-enantiomer [5] [9]. Such studies validate the utility of (S)-PFI-2 hydrochloride as a rigorous negative control for distinguishing pharmacologically mediated effects from off-target activities in epigenetic research.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7